molecular formula C7H15NO2 B120215 3-Aminopentanoic acid ethyl ester CAS No. 142342-74-3

3-Aminopentanoic acid ethyl ester

Cat. No.: B120215
CAS No.: 142342-74-3
M. Wt: 145.2 g/mol
InChI Key: OKIYALVMFMZSLV-ZCFIWIBFSA-N
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Description

3-Aminopentanoic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is derived from 3-aminopentanoic acid, where the carboxylic acid group is esterified with ethanol. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopentanoic acid ethyl ester can be synthesized through the esterification of 3-aminopentanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 3-aminopentanoic acid and ethanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to reflux, and the ester is continuously removed by distillation to drive the reaction to completion. The final product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopentanoic acid ethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 3-aminopentanoic acid and ethanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the ester can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides under basic conditions.

Major Products Formed:

    Hydrolysis: 3-Aminopentanoic acid and ethanol.

    Reduction: 3-Aminopentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Aminopentanoic acid ethyl ester has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a building block for peptides.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-aminopentanoic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester can be hydrolyzed in vivo to release 3-aminopentanoic acid, which can then participate in biochemical reactions. The amino group allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

3-Aminopentanoic acid ethyl ester can be compared with other similar compounds, such as:

    3-Aminopentanoic acid: The parent compound, which lacks the ester group.

    Ethyl 3-aminobutanoate: A similar ester with a shorter carbon chain.

    4-Aminopentanoic acid ethyl ester: An isomer with the amino group on a different carbon.

Uniqueness: The unique combination of the amino group and the ester functionality in this compound allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 3-aminopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-6(8)5-7(9)10-4-2/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIYALVMFMZSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462190
Record name (R)-3-AMINOVALERIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142342-74-3
Record name (R)-3-AMINOVALERIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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